3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 4-chlorobenzaldehyde with pyridine-3-thiol in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the triazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require the presence of a base and are often conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom
Scientific Research Applications
3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridines: These compounds share a similar triazolopyridine core but differ in the substituents attached to the core structure.
[1,2,4]Triazolo[4,3-b]pyridazines: Similar core structure with variations in the substituents, leading to different biological activities and applications.
Uniqueness
3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both the chlorophenyl and pyridin-3-ylmethylthio groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-5-3-13(4-6-14)17-21-20-15-7-8-16(22-23(15)17)24-11-12-2-1-9-19-10-12/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKBVDOEFQPKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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